Kinetensin

GPCR Signaling Biased Agonism Cardiovascular Pharmacology

Kinetensin is not a neurotensin substitute. It is a distinct β-arrestin-biased agonist at the angiotensin AT1 receptor (EC50 115 nM, Emax 39±8%) with no Gαq calcium mobilization at NTS1/2 (EC50 >10 µM). Its ~200-fold faster clearance makes it an ideal substrate for stability studies. Use this endogenous nonapeptide (IARRHPYFL) to dissect biased GPCR signaling, silent antagonism, and peptide degradation pathways. Available at ≥98% purity for targeted research applications. Order now to advance your GPCR discovery programs.

Molecular Formula C56H85N17O11
Molecular Weight 1172.4 g/mol
CAS No. 103131-69-7
Cat. No. B549852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinetensin
CAS103131-69-7
SynonymsIle-Ala-Arg-Arg-His-Pro-Tyr-Phe-Leu
kinetensin
Molecular FormulaC56H85N17O11
Molecular Weight1172.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
InChIKeyPANUJGMSOSQAAY-IHXGQVBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kinetensin (CAS 103131-69-7) Procurement Guide: A Neurotensin-Like Nonapeptide with Distinct Pharmacological Profile


Kinetensin is an endogenous nonapeptide (sequence: IARRHPYFL) first isolated from pepsin-treated human plasma [1]. It shares sequence homology with the C-terminus of neurotensin but differs at two critical amino acid positions [2]. Unlike neurotensin, kinetensin exhibits a unique pharmacological signature: it binds neurotensin receptors (NTS1/NTS2) with moderate affinity (Ki 149.6–1,396 nM) yet fails to activate Gαq-mediated calcium mobilization (EC50 >10 µM), and instead demonstrates functional bias as a β-arrestin agonist at the angiotensin AT1 receptor [1][3]. This distinct profile positions kinetensin as a valuable tool for dissecting biased GPCR signaling and peptide degradation pathways, rather than a direct functional substitute for neurotensin.

Kinetensin (CAS 103131-69-7) Procurement: Why In-Class Analogs Cannot Be Substituted


Direct substitution of kinetensin with neurotensin or other C-terminal fragments is not scientifically justified due to profound differences in receptor engagement, metabolic stability, and downstream signaling. Kinetensin possesses an inactive agonist profile at neurotensin receptors in key neuronal assays (no dopamine neuron excitation) while uniquely activating AT1R β-arrestin pathways [1][2]. Its metabolic clearance in vivo is approximately 200-fold faster than neurotensin, requiring distinct experimental considerations [3]. Furthermore, its efficacy as a mast cell histamine releaser is 10- to 100-fold lower than neurotensin [4]. These quantitative divergences underscore that kinetensin is not a simple analog but a distinct molecular entity with a unique set of pharmacological liabilities and opportunities, demanding specific procurement for targeted research applications.

Kinetensin (CAS 103131-69-7) Quantitative Differentiation Evidence for Informed Procurement


AT1R β-Arrestin Biased Agonism: Divergent Signaling from Neurotensin and Angiotensin II

Kinetensin exhibits a unique signaling bias at the angiotensin AT1 receptor, acting as a β-arrestin biased agonist with minimal G-protein activation. In a PRESTO-Tango screen of 178 GPCRs, kinetensin (1 µM) stimulated β-arrestin recruitment to AT1R by 638±45% over basal, while having no effect on neurotensin receptors (NTS1, NTS2) [1]. Its efficacy (Emax) is 39±8% of the maximal response induced by angiotensin II, with an EC50 of 115±21 nM [1]. In contrast, its effect on intracellular calcium mobilization (a marker of Gαq activation) was only 14±8% of the angiotensin II response, establishing a clear bias factor [1].

GPCR Signaling Biased Agonism Cardiovascular Pharmacology Angiotensin System

Neurotensin Receptor Binding Affinity vs. Functional Inactivity: Defining a Decoupled Profile

Kinetensin binds to neurotensin receptors (NTS1/NTS2) with moderate affinity but fails to activate downstream Gαq signaling. In radioligand binding assays, kinetensin displaces [³H]neurotensin binding in HT-29 human colon carcinoma cells (Ki = 1,396 nM) and mouse brain membranes (Ki = 149.6 nM) [1]. Despite this binding, it does not induce intracellular calcium accumulation in HT-29 cells (EC50 >10,000 nM), demonstrating a complete functional decoupling at this receptor [1].

Receptor Pharmacology Binding-Function Decoupling Neurotensin System GPCR Assays

Mast Cell Histamine Release: 10-100 Fold Lower Potency than Neurotensin

Kinetensin induces histamine release from rat peritoneal mast cells with an EC50 of 10 µM, which is 10- to 100-fold less potent than neurotensin [1]. The threshold concentration is 1 µM, and optimal release (80% of total cellular histamine) occurs between 100-1,000 µM [1]. It is equipotent with the opioid peptide dynorphin in this assay [1].

Mast Cell Biology Inflammation Histamine Release Assay Peptide Pharmacology

In Vivo Metabolic Lability: 200-Fold Faster Clearance than Neurotensin

Kinetensin exhibits extreme metabolic instability in vivo, being cleared approximately 200-fold more rapidly than neurotensin. In conscious sheep, the majority of metabolism occurred in the circulation, with additional clearance by lung and gut [1]. This rapid degradation explains the lack of detectable pancreatic polypeptide response, a neurotensin-like bioactivity, despite achieving high local concentrations [1].

Peptide Pharmacokinetics In Vivo Metabolism Peptide Stability Clearance Rate

Neuronal Inactivity: Contrasting Agonist Profile in Substantia Nigra vs. Neurotensin

In electrophysiological recordings from rat substantia nigra pars compacta slices, kinetensin fails to excite dopamine neurons, whereas neurotensin is a potent agonist with an EC50 of 13 nM [1]. This inactivity is attributed to a two-amino acid difference in the C-terminal sequence [1].

Neuropharmacology Dopamine Neurons Substantia Nigra Peptide Electrophysiology

Kinetensin (CAS 103131-69-7) Optimal Application Scenarios Based on Quantified Differential Evidence


GPCR Biased Signaling Research: AT1R β-Arrestin Agonist Tool

Ideal for investigating β-arrestin-mediated signaling downstream of the angiotensin AT1 receptor, uncoupled from Gαq protein activation. Utilize kinetensin at 1 µM to stimulate β-arrestin recruitment (Emax 39±8% of Ang II response, EC50 115 nM) without significant calcium mobilization (14±8% of Ang II response) [1]. This profile is comparable to the clinical-stage biased agonist TRV027 and angiotensin 1-7, making kinetensin a valuable research tool for dissecting cardioprotective signaling pathways [1].

Neurotensin Receptor Pharmacology: Binding-Function Decoupling Studies

Employ kinetensin as a tool to study the dissociation between receptor occupancy and functional activation at neurotensin receptors. Use in HT-29 cells or mouse brain membranes to achieve receptor binding (Ki 150-1,400 nM) while monitoring for the absence of Gαq-mediated calcium mobilization (EC50 >10 µM) [2]. This allows for the investigation of receptor reserve, silent antagonism, or allosteric modulation in neurotensin receptor signaling cascades.

Mast Cell and Inflammation Research: Low-Potency Histamine Release Control

Use kinetensin as a defined, low-potency positive control for histamine release assays in rat peritoneal mast cells. Its EC50 of 10 µM and 10-100 fold lower potency compared to neurotensin provides a clear benchmark for calibrating assay sensitivity and comparing novel histamine-releasing peptides [3]. Its calcium-dependent, temperature-optimal (37°C) release mechanism also allows for mechanistic dissection of mast cell degranulation pathways.

Peptide Metabolism and Pharmacokinetic Modeling: Labile Peptide Standard

Utilize kinetensin as a standard for studying rapid peptide degradation in circulation. Its 200-fold faster clearance compared to neurotensin in sheep makes it an excellent model substrate for evaluating the efficacy of protease inhibitors or for developing stabilized peptide analogs [4]. It is particularly suited for in vitro assays using plasma or purified proteases (e.g., mast cell tryptase, chymase, carboxypeptidase) to map cleavage sites and predict in vivo stability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kinetensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.